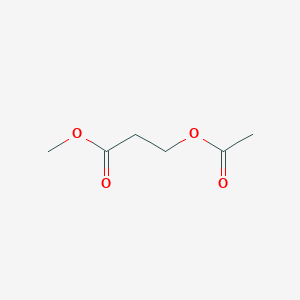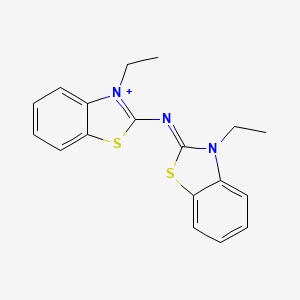
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two benzothiazole units connected through an imine linkage, with ethyl groups attached to the nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine typically involves the condensation of 3-ethylbenzothiazolium salts with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzothiazole derivatives
科学的研究の応用
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-1-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
- 3-ethyl-2-(2-ethyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine stands out due to its unique imine linkage between two benzothiazole units, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H18N3S2+ |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
(Z)-3-ethyl-N-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N3S2/c1-3-20-13-9-5-7-11-15(13)22-17(20)19-18-21(4-2)14-10-6-8-12-16(14)23-18/h5-12H,3-4H2,1-2H3/q+1 |
InChIキー |
AMAMEHNQJLDQIE-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=N\C3=[N+](C4=CC=CC=C4S3)CC |
正規SMILES |
CCN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


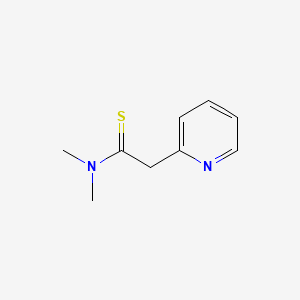

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
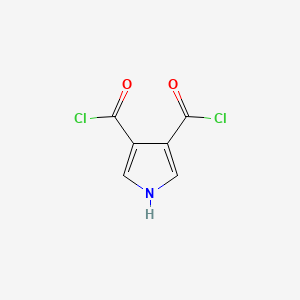
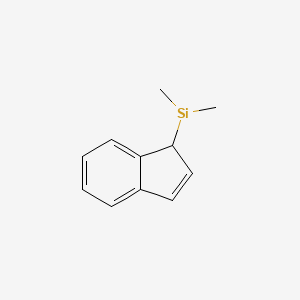
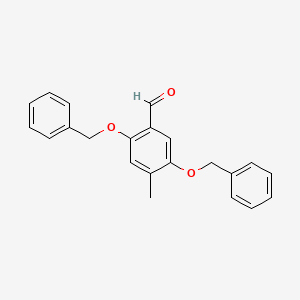

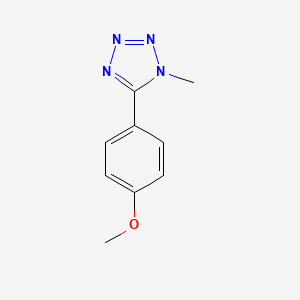
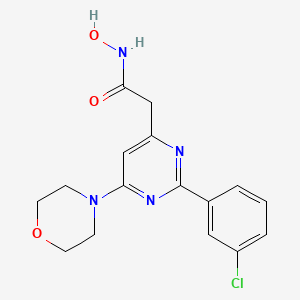
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)

